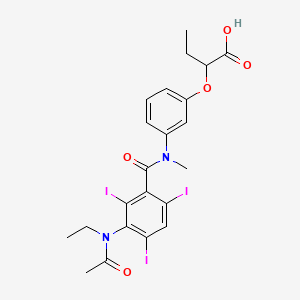
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid is a complex organic compound that features a unique structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid typically involves multiple steps, starting with the preparation of the core benzamido structure. The process includes:
Nitration and Reduction: The initial step involves the nitration of a benzene ring, followed by reduction to form an amine.
Acylation: The amine is then acylated with ethyl acetate to introduce the N-ethylacetamido group.
Coupling: The iodinated benzamido compound is then coupled with phenoxybutyric acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atoms or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the iodine-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.
Applications De Recherche Scientifique
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used as a probe to study biochemical processes and interactions at the molecular level.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism by which 2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(m-(3-(N-Methylacetamido)-2,4,6-triiodo-N-ethylbenzamido)phenoxy)butyric acid
- 2-(m-(3-(N-Ethylacetamido)-2,4,6-diiodo-N-methylbenzamido)phenoxy)butyric acid
Uniqueness
2-(m-(3-(N-Ethylacetamido)-2,4,6-triiodo-N-methylbenzamido)phenoxy)butyric acid is unique due to the specific arrangement of its functional groups and the presence of three iodine atoms. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
22708-39-0 |
|---|---|
Formule moléculaire |
C22H23I3N2O5 |
Poids moléculaire |
776.1 g/mol |
Nom IUPAC |
2-[3-[[3-[acetyl(ethyl)amino]-2,4,6-triiodobenzoyl]-methylamino]phenoxy]butanoic acid |
InChI |
InChI=1S/C22H23I3N2O5/c1-5-17(22(30)31)32-14-9-7-8-13(10-14)26(4)21(29)18-15(23)11-16(24)20(19(18)25)27(6-2)12(3)28/h7-11,17H,5-6H2,1-4H3,(H,30,31) |
Clé InChI |
YGNQNRNWCIJXMU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)OC1=CC=CC(=C1)N(C)C(=O)C2=C(C(=C(C=C2I)I)N(CC)C(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
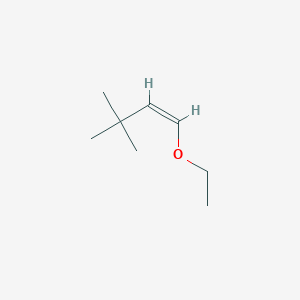
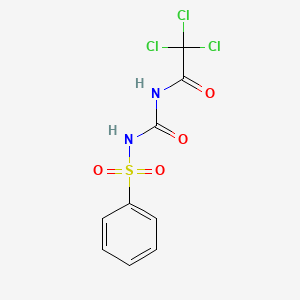
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
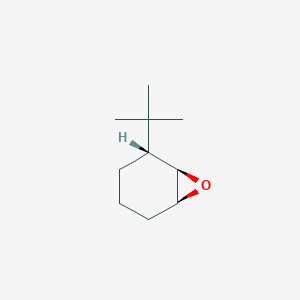




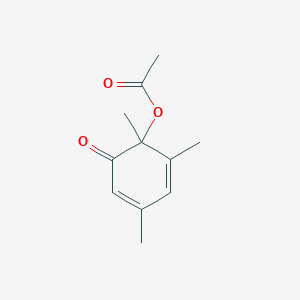
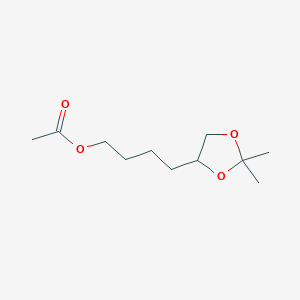


![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
